Chlorodimethylphenylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Organosilicon Compounds

Chloro(dimethyl)phenylsilane acts as a versatile precursor for the synthesis of diverse organosilicon compounds. The silicon-chlorine bond readily undergoes reactions with various nucleophiles, enabling the introduction of different functional groups onto the silicon atom. This allows researchers to create a wide range of organosilicon molecules with tailored properties for specific applications [].

Here are some examples of its use in synthesis:

- Preparation of silylated polymers: DMPSCl can be used to introduce silicon functionalities into polymer backbones, leading to materials with improved thermal stability, electrical conductivity, and flame retardancy [].

- Synthesis of silicone elastomers: Through hydrosilylation reactions, DMPSCl participates in the formation of silicone elastomers, which are widely used in various applications due to their flexibility, heat resistance, and electrical insulating properties [].

Coupling Agent in Organic Synthesis

DMPSCl can serve as a coupling agent in organic synthesis, facilitating the formation of carbon-carbon bonds between different organic molecules. The silicon atom acts as a Lewis acid, activating the electrophilic character of the adjacent carbon atom, thus promoting nucleophilic attack by another organic molecule []. This approach proves valuable in the construction of complex organic molecules, particularly those with hindered functional groups.

Precursor for Silicon-Based Materials

Due to the presence of both organic and inorganic components, DMPSCl serves as a valuable precursor for the development of novel silicon-based materials. Researchers can utilize it to create materials with unique combinations of properties, such as:

- Organic-inorganic hybrid materials: Combining the organic moieties of DMPSCl with inorganic materials like metal oxides or ceramics leads to hybrid materials with enhanced mechanical strength, thermal stability, and optical properties [].

- Silicon-based coatings: DMPSCl can be employed as a precursor for the deposition of silicon-based coatings on various substrates, offering improved scratch resistance, water repellency, and adhesion properties.

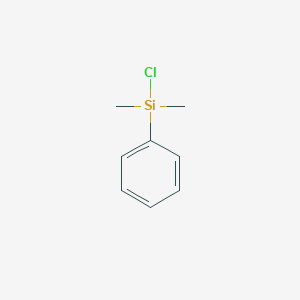

Chlorodimethylphenylsilane is an organosilicon compound with the chemical formula C₈H₁₁ClSi. It features a silicon atom bonded to two dimethyl groups, one phenyl group, and one chlorine atom. This compound is notable for its versatile reactivity and is often utilized in various synthetic applications in organic chemistry.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, allowing the formation of new silicon-containing compounds.

- Silylation Reactions: It can act as a silylating agent, introducing silyl groups into organic molecules, which is crucial in the synthesis of siloxanes and silanes.

- Claisen Rearrangement: This compound can be involved in Claisen rearrangements, facilitating the synthesis of enantiomerically enriched compounds through ortho-ester intermediates .

Chlorodimethylphenylsilane can be synthesized through various methods:

- Direct Chlorination: Reacting dimethylphenylsilane with chlorine gas under controlled conditions can yield chlorodimethylphenylsilane.

- Hydrosilylation: The addition of chlorosilanes to alkenes or alkynes can produce this compound through hydrosilylation reactions.

- Grignard Reaction: Utilizing Grignard reagents with appropriate silicon precursors can also lead to the formation of chlorodimethylphenylsilane .

Chlorodimethylphenylsilane has several applications:

- Synthesis of Silanes: It is used in the preparation of various silanes for industrial applications.

- Organic Synthesis: This compound serves as a reagent in organic synthesis, particularly for introducing silicon into organic molecules.

- Material Science: It plays a role in creating siloxane polymers and coatings that exhibit unique properties such as thermal stability and hydrophobicity .

Research into the interactions of chlorodimethylphenylsilane focuses on its reactivity with other chemical species, particularly in gas-phase studies. For instance, studies on electron-induced dissociation highlight how chlorinated silanes behave under different conditions, revealing insights into their stability and reactivity patterns .

Chlorodimethylphenylsilane shares structural similarities with several other organosilicon compounds. Here are some comparable compounds along with their unique characteristics:

| Compound Name | Formula | Unique Characteristics |

|---|---|---|

| Trimethylchlorosilane | C₃H₉ClSi | Commonly used as a silylating agent; less bulky than chlorodimethylphenylsilane. |

| Dimethylphenylchlorosilane | C₈H₉ClSi | Similar structure but contains additional methyl groups; used in similar applications. |

| Phenyltrichlorosilane | C₆H₅Cl₃Si | Contains three chlorine atoms; used in different reactivity contexts due to higher electronegativity. |

Chlorodimethylphenylsilane is unique due to its specific combination of two methyl groups and one phenyl group, which influences its reactivity and application potential compared to other silanes.

Molecular Composition and Formula (C₈H₁₁ClSi)

Chlorodimethylphenylsilane represents a significant organosilicon compound characterized by the molecular formula C₈H₁₁ClSi [1] [2] [3]. The compound possesses a molecular weight of 170.71 grams per mole and is registered under the Chemical Abstracts Service number 768-33-2 [1] [4] [5]. The International Union of Pure and Applied Chemistry systematic name identifies this compound as chloro-dimethyl-phenylsilane, reflecting its tetrahedral silicon center bonded to two methyl groups, one phenyl group, and one chlorine atom [2] [12] [15].

The compound exhibits the Standard Molecular Input Line Entry System representation as CSi(Cl)C1=CC=CC=C1, which clearly delineates the connectivity pattern around the central silicon atom [15] [1] [4]. The International Chemical Identifier Key KWYZNESIGBQHJK-UHFFFAOYSA-N provides a unique digital fingerprint for this molecular structure [1] [2] [12]. Experimental characterization reveals chlorodimethylphenylsilane as a colorless to light yellow clear liquid with specific physical properties including a boiling point range of 194-198 degrees Celsius and a density of 1.017 grams per milliliter at 25 degrees Celsius [3] [5] [8].

Table 1: Fundamental Molecular Properties of Chlorodimethylphenylsilane

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁ClSi |

| Molecular Weight (g/mol) | 170.71 |

| CAS Registry Number | 768-33-2 |

| InChI Key | KWYZNESIGBQHJK-UHFFFAOYSA-N |

| SMILES | CSi(Cl)C1=CC=CC=C1 |

| Boiling Point (°C) | 194-198 |

| Density (g/mL) | 1.017 (at 25°C) |

| Refractive Index | 1.51 |

| Flash Point (°C) | 82 |

| Specific Gravity | 1.017 |

Structural Configuration and Bond Parameters

The molecular architecture of chlorodimethylphenylsilane centers on a silicon atom adopting tetrahedral geometry with bond angles approximating 109.5 degrees [27] [32] [35]. The silicon-carbon bonds exhibit characteristic lengths of approximately 1.87 to 1.89 angstroms, representing a 22% increase compared to typical carbon-carbon bonds of 1.54 angstroms [25] [27]. This elongation significantly influences the steric demand and reactivity patterns of silyl substituents relative to their carbon analogs [27].

The silicon-chlorine bond displays a length ranging from 2.05 to 2.08 angstroms, as determined through computational studies and experimental measurements [20] [27]. The bond dissociation energy for the silicon-chlorine bond measures approximately 456 kilojoules per mole, reflecting the substantial ionic character and reactivity of this functional group [27]. The carbon-hydrogen bonds within the methyl groups maintain standard lengths of approximately 1.10 angstroms [27].

The tetrahedral arrangement around silicon results from sp³ hybridization, creating a molecular geometry that minimizes electron-electron repulsion according to Valence Shell Electron Pair Repulsion theory [32] [35]. The phenyl ring maintains its planar aromatic structure, with the silicon-carbon bond to the aromatic ring exhibiting partial double-bond character due to negative hyperconjugation effects [27].

Table 2: Bond Parameters and Structural Configuration

| Bond Type | Value | Reference/Notes |

|---|---|---|

| Si-C (methyl) | 1.87 Å | Si-C bonds 22% longer than C-C |

| Si-C (phenyl) | 1.89 Å | Typical Si-aryl bond length |

| Si-Cl | 2.05-2.08 Å | From computational studies |

| C-H (methyl) | 1.10 Å | Standard C-H bond length |

| Bond Angle (tetrahedral) | 109.5° | Ideal tetrahedral geometry |

| Molecular Geometry | Tetrahedral around Si | sp³ hybridization at silicon |

Stereochemical Considerations

The stereochemical properties of chlorodimethylphenylsilane derive from the tetrahedral arrangement of substituents around the central silicon atom [1] [27]. Unlike carbon-centered stereocenters, silicon stereocenters in organosilanes often exhibit dynamic behavior due to the longer bond lengths and reduced steric hindrance around the silicon center [25] [27]. The compound lacks permanent chirality because it possesses two identical methyl groups, preventing the formation of a true stereocenter [1] [2].

The conformational flexibility of chlorodimethylphenylsilane allows for rotation around the silicon-carbon bonds, particularly the silicon-phenyl bond [23] [26]. Computational studies suggest that the phenyl ring can adopt various orientations relative to the silicon-methyl bonds, with energy barriers for rotation being relatively low compared to carbon analogs [23]. This conformational freedom contributes to the compound's reactivity and ability to access different transition states during chemical transformations [25].

The reduced steric demand of silyl substituents compared to their carbon counterparts affects the approach of nucleophiles and electrophiles to the silicon center [27]. The longer silicon-carbon bonds create a more open environment around the silicon atom, facilitating nucleophilic attack and subsequent substitution reactions [27]. This stereochemical accessibility plays a crucial role in the compound's synthetic utility and reactivity patterns [25].

Molecular Orbital Theory and Electronic Distribution

The electronic structure of chlorodimethylphenylsilane reflects the unique properties of silicon as the central atom [7] [27]. Silicon possesses a lower electronegativity (1.8) compared to carbon (2.5), resulting in polarized silicon-carbon bonds with electron density shifted toward the carbon atoms [27]. This polarization creates a partially positive silicon center that exhibits Lewis acidic character and susceptibility to nucleophilic attack [13] [27].

The molecular orbital description involves hybridization of silicon's 3s and 3p orbitals to form four equivalent sp³ hybrid orbitals [7] [27]. These hybrid orbitals form sigma bonds with the two methyl carbons, the phenyl carbon, and the chlorine atom [7]. The silicon-chlorine bond exhibits significant ionic character due to the electronegativity difference between silicon (1.8) and chlorine (3.0) [27].

The extended silicon orbitals allow for negative hyperconjugation effects, where electron density from adjacent carbon-hydrogen or carbon-carbon bonds can delocalize into empty silicon d orbitals [27]. This phenomenon stabilizes certain conformations and influences the compound's reactivity patterns [27]. The phenyl ring maintains its aromatic π-electron system, which can interact weakly with the silicon center through π-σ conjugation effects [25].

Computational studies using Density Functional Theory methods have characterized the frontier molecular orbitals of chlorodimethylphenylsilane [28] [29]. The Highest Occupied Molecular Orbital typically involves electron density concentrated on the phenyl ring and the silicon-chlorine bond [28]. The Lowest Unoccupied Molecular Orbital often exhibits antibonding character with respect to the silicon-chlorine bond, explaining the compound's reactivity toward nucleophiles [29].

Comparative Analysis with Related Organosilanes

Chlorodimethylphenylsilane belongs to a family of organosilicon compounds that share structural similarities while exhibiting distinct properties [36] [37] [41] [42]. Trimethylchlorosilane, with the formula (CH₃)₃SiCl, represents the simplest analog containing three methyl groups instead of the phenyl-dimethyl substitution pattern [36] [37]. This compound possesses a molecular weight of 108.64 grams per mole and demonstrates higher volatility with a boiling point of approximately 57 degrees Celsius [37] [39].

Trichlorosilane (HSiCl₃) provides an example of a multiply chlorinated silicon compound with significantly different reactivity patterns [41]. The presence of three chlorine atoms creates a highly electrophilic silicon center that readily undergoes hydrolysis and nucleophilic substitution reactions [41]. The molecular weight of 135.45 grams per mole and the presence of a silicon-hydrogen bond distinguish this compound from chlorodimethylphenylsilane [41].

Phenylsilane (C₆H₅SiH₃) offers a comparison point for understanding the influence of chlorine substitution versus hydrogen substitution [42]. With a molecular weight of 108.21 grams per mole, phenylsilane exhibits reducing properties due to the presence of silicon-hydrogen bonds and finds applications in hydride transfer reactions [42]. The absence of chlorine eliminates the electrophilic reactivity characteristic of chlorodimethylphenylsilane [42].

Dimethylphenylsilane (C₈H₁₂Si) represents the fully reduced analog of chlorodimethylphenylsilane, lacking the reactive chlorine substituent [33]. This compound exhibits a molecular weight of 136.27 grams per mole and demonstrates different physical properties including a lower boiling point of 156-157 degrees Celsius and reduced density of 0.889 grams per milliliter [33].

Table 3: Comparative Analysis with Related Organosilanes

| Compound | Formula | Molecular Weight | Chlorine Atoms | Key Characteristics |

|---|---|---|---|---|

| Chlorodimethylphenylsilane | C₈H₁₁ClSi | 170.71 | 1 | Phenyl + 2 methyl groups |

| Trimethylchlorosilane | (CH₃)₃SiCl | 108.64 | 1 | 3 methyl groups |

| Trichlorosilane | HSiCl₃ | 135.45 | 3 | 3 chlorine atoms |

| Phenylsilane | C₆H₅SiH₃ | 108.21 | 0 | Phenyl + 3 hydrogen |

| Dimethylphenylsilane | C₈H₁₂Si | 136.27 | 0 | Phenyl + 2 methyl groups |

Fundamental Physical Constants

Melting and Boiling Points

Chlorodimethylphenylsilane exhibits characteristic phase transition temperatures that are critical for its handling and application. The compound shows a melting point below 0°C, indicating that it remains liquid at standard room temperature conditions [1] [2] [3]. Multiple commercial sources consistently report the melting point as less than 0°C, with some sources specifying values below -10°C [4].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of chlorodimethylphenylsilane. The silicon-methyl carbons typically resonate between -6 to 1 parts per million, with the exact position depending on the measurement conditions and reference standard [13] [15].

The aromatic carbon atoms of the phenyl ring appear in the expected aromatic region between 127-138 parts per million [13]. The quaternary carbon directly bonded to silicon shows characteristic downfield shifts compared to unsubstituted aromatic systems.

3.2.2.3. ²⁹Si NMR Analysis

Silicon-29 nuclear magnetic resonance spectroscopy offers direct insight into the silicon center environment. Based on comparative studies of related organochlorosilanes, chlorodimethylphenylsilane is expected to exhibit chemical shifts in the range of 7-15 parts per million [16] [15] [17]. This range is characteristic of tetracoordinated silicon atoms bearing one chlorine, two methyl groups, and one aromatic substituent.

The exact chemical shift position depends on the electronic effects of the substituents and the measurement conditions. Phenyl groups typically induce downfield shifts compared to alkyl substituents due to their electron-withdrawing nature [16] [18].

Mass Spectrometry Fragmentation Patterns

The electron ionization mass spectrum of chlorodimethylphenylsilane reveals characteristic fragmentation patterns that aid in structural identification. The molecular ion peak appears at mass-to-charge ratio 170, corresponding to the molecular weight of the compound [19].

The most abundant fragment ion occurs at mass-to-charge ratio 155, representing 99.99% relative intensity [19]. This corresponds to the loss of a methyl group from the molecular ion (M⁺ - CH₃). The isotope pattern for this fragment appears at mass-to-charge ratio 157 with 36.56% relative intensity, reflecting the chlorine isotope distribution.

Additional significant fragments include the molecular ion at mass-to-charge ratio 170 with 18.57% relative intensity, and a fragment at mass-to-charge ratio 156 with 13.18% intensity, likely corresponding to the loss of a methylene unit [19]. The tropylium ion (C₇H₇⁺) from the phenyl ring appears at mass-to-charge ratio 91 with 11.05% relative intensity.

| Table 2: Mass Spectrometry Fragmentation Pattern | ||

|---|---|---|

| m/z | Relative Intensity (%) | Fragment Assignment |

| 155 | 99.99 | M⁺ - CH₃ (loss of methyl) |

| 157 | 36.56 | M⁺ - CH₃ + 2 (isotope pattern) |

| 170 | 18.57 | M⁺ (molecular ion) |

| 156 | 13.18 | M⁺ - CH₂ (loss of methylene) |

| 91 | 11.05 | C₇H₇⁺ (tropylium ion from phenyl) |

Thermodynamic Properties and Stability Parameters

The thermodynamic properties of chlorodimethylphenylsilane have been characterized through various experimental methods. The enthalpy of vaporization has been determined at multiple temperatures, with values of 52.2 kilojoules per mole at 317 Kelvin and 49.7 kilojoules per mole at 318 Kelvin [20]. These values were obtained from comprehensive vapor pressure studies conducted over temperature ranges from 302-467 Kelvin and 303-466 Kelvin respectively [20].

The thermal stability of chlorodimethylphenylsilane extends from room temperature to approximately 250°C under normal atmospheric conditions [21]. Above this temperature range, thermal decomposition processes begin to occur, though specific decomposition kinetics have not been extensively characterized for this particular compound.

The compound requires storage under inert atmospheric conditions due to its moisture sensitivity [5] [22] [21]. Recommended storage temperatures are below 15°C in cool, dark environments to maintain compound integrity [5] [22]. The moisture sensitivity classification of 8 indicates rapid reaction with atmospheric moisture, necessitating careful handling protocols [1] [3].

| Table 3: Thermodynamic Properties and Stability Parameters | |||

|---|---|---|---|

| Property | Value | Temperature/Conditions | Reference |

| Enthalpy of Vaporization | 52.2 kJ/mol | 317 K (44°C) | NIST (Dykyj, Svoboda, et al., 1999) |

| Enthalpy of Vaporization | 49.7 kJ/mol | 318 K (45°C) | NIST (Stull, 1947) |

| Thermal Stability Range | Room temperature to ~250°C | Normal atmospheric pressure | Multiple safety data sheets |

| Storage Temperature | Room temperature, inert atmosphere | Dry conditions, <15°C recommended | TCI Chemical storage requirements |

Crystallographic Data and Molecular Packing

Limited crystallographic data are available for chlorodimethylphenylsilane in the current literature. The compound typically exists as a liquid at room temperature due to its melting point below 0°C, which presents challenges for single crystal diffraction studies. However, related chlorodimethylsilane derivatives have been successfully crystallized at low temperatures for structural analysis [23].

Studies of structurally similar compounds, such as chlorodimethyl(dimethylamino)silane, provide insights into potential molecular packing arrangements [23]. These related structures exhibit tetrahedral geometry around the silicon center with typical silicon-carbon bond lengths of approximately 1.85 Angstroms and silicon-chlorine bond lengths near 2.11 Angstroms [23].

The molecular structure of chlorodimethylphenylsilane features a tetrahedral silicon center bonded to two methyl groups, one chlorine atom, and one phenyl ring. The phenyl substituent likely influences both the molecular conformation and potential intermolecular interactions in the condensed phase, though specific crystallographic parameters remain to be determined through experimental studies.

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive